CTAP trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CTAP trifluoroacetate is a water-soluble, cyclic octapeptide that acts as a receptor antagonist selective for the μ opioid receptor. Its formal name is D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-cyclic (2→7)-disulfide-L-threoninamide, trifluoroacetate salt. The compound has a molecular formula of C51H69N13O11S2 • XCF3COOH and a molecular weight of 1104.3 . This compound is known for its high potency and specificity for μ opioid receptors, making it a valuable tool in neuroscience and pain research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CTAP trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain, followed by cyclization to form the cyclic octapeptide structure. The final product is obtained by cleaving the peptide from the solid-phase resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification ensures the high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CTAP trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, such as the phenylalanine or tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
CTAP trifluoroacetate has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of μ opioid receptors in pain perception and modulation.
Pain Research: As a potent antagonist of μ opioid receptors, it helps in understanding the mechanisms of pain and developing new analgesics.
Biology: this compound is used to investigate the signaling pathways and physiological functions of opioid receptors.
Industry: The compound is used in the development of new pharmaceuticals targeting opioid receptors.
Wirkmechanismus
CTAP trifluoroacetate exerts its effects by selectively binding to μ opioid receptors and blocking their activation by endogenous or exogenous agonists. This inhibition prevents the downstream signaling pathways associated with pain relief and euphoria. The compound’s high selectivity and potency make it an effective tool for studying the molecular targets and pathways involved in opioid receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naltrexone: Another μ opioid receptor antagonist, but less potent than CTAP trifluoroacetate.
Naloxone: A commonly used opioid antagonist for treating overdoses, but with a shorter duration of action compared to this compound.
DAMGO (trifluoroacetate salt): A selective μ opioid receptor agonist, used as a reference compound in opioid receptor studies.
Uniqueness
This compound is unique due to its high potency and selectivity for μ opioid receptors, making it at least 10-fold more potent than naltrexone. Its resistance to enzymatic metabolism and ability to enter the brain and cerebrospinal fluid further enhance its effectiveness in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C53H70F3N13O13S2 |
---|---|
Molekulargewicht |
1218.3 g/mol |
IUPAC-Name |
N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7) |
InChI-Schlüssel |
OCNOBNFWFKDFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.